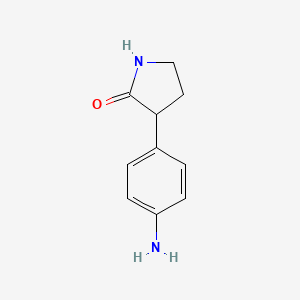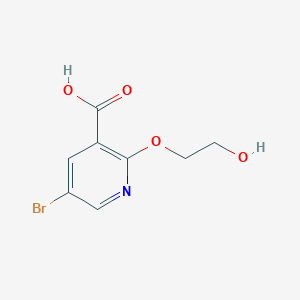
3-(4-Aminophenyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenyl)-2-pyrrolidinone is an organic compound that features a pyrrolidinone ring substituted with an aminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-2-pyrrolidinone typically involves the reaction of 4-nitroaniline with an acylating agent to form an intermediate, which is then reduced to the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Aminophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Substitution: Substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
3-(4-Aminophenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(4-Aminophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Aminophenyl)-coumarin: This compound has similar structural features but includes a coumarin ring, which imparts different chemical properties and biological activities.
1,2,4-Triazole-containing scaffolds: These compounds share the aminophenyl group but have a triazole ring, leading to distinct pharmacological profiles.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-(4-aminophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13) |
InChI-Schlüssel |
IQQMWMMZFQTZSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C1C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)






![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)


![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)
